REACTION_CXSMILES
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[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]([N:20]1[CH2:25][CH2:24][CH2:23][CH2:22][C:21]1=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].CC[O:29]CC>>[C:16]([O:15][C:13]([N:20]1[CH2:25][CH2:24][C:23]([OH:29])([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:22][CH2:21]1)=[O:14])([CH3:19])([CH3:18])[CH3:17]
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
780 mg
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Type
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reactant
|
Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
1.16 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1C(CCCC1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction mixture was quenched with ammonium chloride solution
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Type
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EXTRACTION
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Details
|
extracted with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=NC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |